molecular formula C9H7IN2O B8611131 1-(5-Iodo-1H-indazol-1-yl)ethanone

1-(5-Iodo-1H-indazol-1-yl)ethanone

Cat. No. B8611131
M. Wt: 286.07 g/mol
InChI Key: JNWIBFFQBLTCMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Iodo-1H-indazol-1-yl)ethanone is a useful research compound. Its molecular formula is C9H7IN2O and its molecular weight is 286.07 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C9H7IN2O

Molecular Weight

286.07 g/mol

IUPAC Name

1-(5-iodoindazol-1-yl)ethanone

InChI

InChI=1S/C9H7IN2O/c1-6(13)12-9-3-2-8(10)4-7(9)5-11-12/h2-5H,1H3

InChI Key

JNWIBFFQBLTCMJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2=C(C=C(C=C2)I)C=N1

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Iodo-2-methylaniline (30.2 g, 130 mmol) was dissolved in chloroform (300 mL) and cooled to 5° C. Acetic anhydride (35 mL, 343 mmol) was added dropwise, and the mixture was allowed to warm to ambient temperature. Potassium acetate (4.21 g, 42.9 mmol) and isoamylnitrite (37 mL, 277 mmol) were added, and the mixture was heated to 70° C. overnight. The mixture was neutralized with saturated aqueous sodium bicarbonate and extracted with methylene chloride. The solvents were removed under reduced pressure and the resulting residue was triturated with methanol to afford the title compound. 1H NMR (300 MHz, DMSO-d6) δ ppm 8.41 (s, 1H) 8.33 (s, 1H) 8.05-8.21 (m, 1H) 7.90 (dd, J=8.48, 1.70 Hz, 1H) 2.71 (s, 3H).
Quantity
30.2 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step Two
Quantity
4.21 g
Type
reactant
Reaction Step Three
Quantity
37 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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